molecular formula C21H16N4O6 B11554512 4-nitro-N'-[(E)-{2-[(2-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide

4-nitro-N'-[(E)-{2-[(2-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11554512
M. Wt: 420.4 g/mol
InChI Key: YGDXHMXHFGXYBW-LPYMAVHISA-N
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Description

4-nitro-N’-[(E)-{2-[(2-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide is an organic compound with the molecular formula C21H16N4O6 It is characterized by the presence of nitro groups, a benzyl ether linkage, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-[(E)-{2-[(2-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide typically involves the following steps:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of 4-nitrobenzoic acid with hydrazine hydrate to form 4-nitrobenzohydrazide.

    Formation of the Benzyl Ether: 2-nitrobenzyl alcohol is reacted with 2-hydroxybenzaldehyde to form 2-[(2-nitrobenzyl)oxy]benzaldehyde.

    Condensation Reaction: The final step involves the condensation of 4-nitrobenzohydrazide with 2-[(2-nitrobenzyl)oxy]benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-[(E)-{2-[(2-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The benzyl ether linkage can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., bromine) for halogenation.

Major Products

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-nitro-N’-[(E)-{2-[(2-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or cancer cells due to its potential bioactivity.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can serve as a probe to study biological processes involving nitroaromatic compounds.

    Industrial Applications: It may be used in the development of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-N’-[(E)-{2-[(2-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide is not well-documented. compounds with similar structures often exert their effects through the following mechanisms:

    Interaction with Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Generation of Reactive Oxygen Species: The nitro groups can undergo redox cycling, generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzohydrazide: Lacks the benzyl ether and additional nitro group.

    2-[(2-nitrobenzyl)oxy]benzaldehyde: Lacks the hydrazide functional group.

    4-nitro-N’-[(E)-{2-[(2-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazone: Similar structure but with a hydrazone linkage instead of a hydrazide.

Uniqueness

4-nitro-N’-[(E)-{2-[(2-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of multiple nitro groups and a benzyl ether linkage makes it distinct from other related compounds.

Properties

Molecular Formula

C21H16N4O6

Molecular Weight

420.4 g/mol

IUPAC Name

4-nitro-N-[(E)-[2-[(2-nitrophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H16N4O6/c26-21(15-9-11-18(12-10-15)24(27)28)23-22-13-16-5-2-4-8-20(16)31-14-17-6-1-3-7-19(17)25(29)30/h1-13H,14H2,(H,23,26)/b22-13+

InChI Key

YGDXHMXHFGXYBW-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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